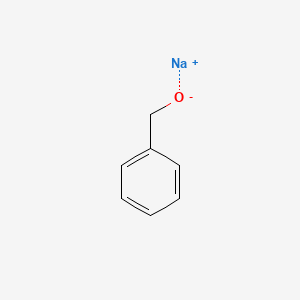

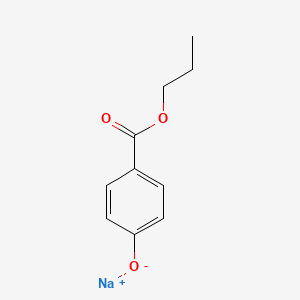

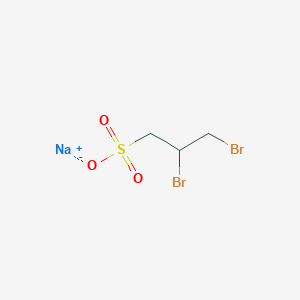

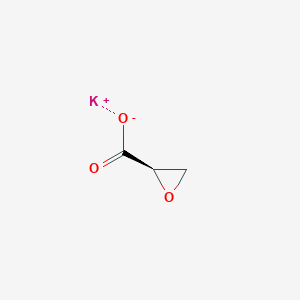

potassium (R)-oxirane-2-carboxylate

Vue d'ensemble

Description

Potassium is an essential nutrient, like Calcium and Magnesium . It plays a crucial role in several physiological processes, including maintaining cellular function, nerve impulse transmission, and muscle contraction . Oxirane, also known as ethylene oxide, is a cyclic ether and is a colorless flammable gas at room temperature, with a faintly sweet odor.

Molecular Structure Analysis

Potassium ions have a single positive charge and are larger than many other ions . Oxirane is a three-membered ring containing two carbon atoms and one oxygen atom . The exact structure of “potassium ®-oxirane-2-carboxylate” would depend on how these components are connected.Chemical Reactions Analysis

Potassium compounds are often involved in acid-base reactions . Oxiranes can react with a variety of nucleophiles in a reaction known as ring-opening .Physical And Chemical Properties Analysis

The physical and chemical properties of “potassium ®-oxirane-2-carboxylate” would depend on its exact structure. Potassium compounds are often solid at room temperature and are soluble in water . Oxiranes are typically liquids that are miscible with water .Applications De Recherche Scientifique

Polymerization Processes

Potassium carboxylates, when combined with crown ethers, can initiate the anionic polymerization of oxiranes, leading to the production of polyethers with acyloxy groups at one of the chain ends. These processes result in polymers with varying molecular weight distributions, indicating their potential use in creating custom polymeric materials (Koinuma, Naito, & Hirai, 1982).

Initiators in Polymerization

Potassium hydride, combined with crown ethers, serves as an effective initiator for anionic polymerization of oxiranes like (butoxymethyl)oxirane. This results in polymers with low mass-to-number average molar masses, each terminated with a hydroxyl group. This highlights its role in precise control of polymerization processes (Stolarzewicz, Neugebauer, & Grobelny, 1996).

Ring-Opening Reactions

In the presence of bases, oxiranes react with aryl esters, leading to the formation of specific carboxylates. These reactions are significant for synthesizing specific organic compounds, indicating the versatility of oxiranes in organic synthesis (Funahashi, 1979).

Catalytic Additions with Carbon Dioxide

Oxirane and its derivatives, in the presence of potassium carboxylates or carbonates and a crown ether, can undergo free anionic additions with carbon dioxide. This process forms five-membered cyclic carbonates, indicating potential applications in the field of green chemistry and environmental technology (Naito, Koinuma, & Hirai, 1982).

Synthesis of Specific Compounds

Potassium (R)-oxirane-2-carboxylate plays a critical role in the synthesis of specific compounds like Etomoxir, which is an inhibitor of carnitine palmitoyltransferase-1, used in the treatment of non-insulin-dependent diabetes mellitus. This showcases its importance in medicinal chemistry (Scott & Golding, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “potassium ®-oxirane-2-carboxylate” would depend on its potential applications. Potassium and its compounds have been studied for their roles in human health , agriculture , and energy storage . Oxiranes have been studied for their potential uses in organic synthesis and polymer production .

Propriétés

IUPAC Name |

potassium;(2R)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCDPNYSJUSEH-HSHFZTNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

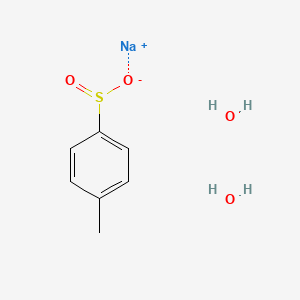

C1C(O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635764 | |

| Record name | Potassium (2R)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium (R)-oxirane-2-carboxylate | |

CAS RN |

82044-23-3 | |

| Record name | Potassium (2R)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.